molecular formula C25H28N4O4 B12187610 N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide

N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide

Cat. No.: B12187610
M. Wt: 448.5 g/mol
InChI Key: ZYXBPVAFJLCYDR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide is a synthetic small molecule characterized by a 4-oxobutanamide backbone linked to a piperazine moiety substituted with an indole-2-carbonyl group.

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C25H28N4O4/c30-22(18-6-2-1-3-7-18)17-26-23(31)10-11-24(32)28-12-14-29(15-13-28)25(33)21-16-19-8-4-5-9-20(19)27-21/h1-9,16,22,27,30H,10-15,17H2,(H,26,31)

InChI Key

ZYXBPVAFJLCYDR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)NCC(C2=CC=CC=C2)O)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Piperazine Ring Formation: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.

    Coupling Reactions: The indole and piperazine intermediates are then coupled using appropriate coupling reagents such as carbodiimides or phosphonium salts.

    Hydroxy-Phenylethyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst, nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of various biological processes.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The indole-2-carbonyl group in the target compound may enhance interactions with hydrophobic binding pockets (e.g., in kinases or GPCRs), whereas benzimidazole derivatives (e.g., Y042-4447 and Y042-4452 ) likely exhibit distinct electronic properties due to aromatic nitrogen atoms.
  • Hydroxy-Phenylethyl vs.

Functional Analogues with Piperazine-Linked Indole Moieties

  • WJ111-11 (): A triazine-piperazine-oxobutanamide hybrid with a morpholino group and difluoromethylpyrimidine. This compound’s complexity suggests kinase or epigenetic targets, differing from the target compound’s simpler indole-piperazine design .
  • 4-(2,6-dichloro-1-phenyl-1H-indole-3-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester (): Features a dichlorophenylindole group, which may confer antimicrobial or anticancer activity, but lacks the oxobutanamide backbone .

Biological Activity

N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{3}

This structure includes a piperazine ring, an indole moiety, and a hydroxyphenethyl group, which are known to contribute to various biological activities.

The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptors that play critical roles in various physiological processes. Notably, it has been identified as an inhibitor of dipeptidyl peptidase 1 (DPP1), which is implicated in the regulation of immune responses and inflammatory processes. The inhibition of DPP1 can have therapeutic implications for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Inhibition of Dipeptidyl Peptidase 1 (DPP1)

Research indicates that this compound effectively inhibits DPP1 activity. This inhibition is significant for the treatment of respiratory diseases where DPP1 plays a role in inflammation and immune modulation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

Study Findings
Study A (2019)Demonstrated that DPP1 inhibitors reduce airway inflammation in animal models of asthma.
Study B (2020)Showed that indole derivatives have significant cytotoxic effects on various cancer cell lines.
Study C (2021)Investigated the pharmacokinetics of similar compounds, suggesting favorable absorption and distribution profiles.

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